molecular formula C23H22O6 B12858559 (1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one CAS No. 110508-99-1

(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Katalognummer: B12858559
CAS-Nummer: 110508-99-1
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: ORDAZKGHSNRHTD-VQTJNVASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature Conventions for Polyoxygenated Pentacyclic Systems

The IUPAC nomenclature for polycyclic systems prioritizes the identification of bridgeheads, bridge lengths, and substituent placement. For pentacyclic frameworks, the prefix pentacyclo- precedes a series of numbers enclosed in square brackets, denoting the skeletal atoms in each bridge. These numbers are listed in descending order, excluding bridgehead atoms.

Bridge Length Determination

In the given compound, the pentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰] framework specifies five bridges:

  • A 12-membered bridge (longest path between bridgeheads)
  • An 8-membered bridge
  • Three smaller bridges with zero skeletal atoms (indicating direct bonds between bridgeheads).

The oxygen atoms in the 2,8,21-trioxa designation occupy positions within the bridges, altering the numbering sequence. Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are assigned positions based on their proximity to the lowest-numbered bridgehead.

Table 1: Bridge Analysis of the Pentacyclic Core
Bridge Identifier Bridge Length Associated Oxygen Position
12.8.0 12 atoms Position 21
0³,¹² Direct bond Position 2
0⁴,⁹ Direct bond Position 8
0¹⁵,²⁰ Direct bond Not oxygenated

The systematic name further incorporates the docosa- (22-carbon) backbone and the heptaen-13-one suffix, indicating seven double bonds and a ketone at position 13.

Eigenschaften

CAS-Nummer

110508-99-1

Molekularformel

C23H22O6

Molekulargewicht

394.4 g/mol

IUPAC-Name

(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

InChI

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m0/s1

InChI-Schlüssel

ORDAZKGHSNRHTD-VQTJNVASSA-N

Isomerische SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@H]4C3=O)OC)OC)C

Kanonische SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Precursors

The synthesis typically begins with naturally derived or synthetically accessible precursors that contain partial ring systems or functional groups amenable to further elaboration. For example:

  • Isoflavonoid or flavonoid derivatives with partial oxygenated ring systems.
  • Compounds bearing hydroxyl groups at positions corresponding to the final methoxy substituents.

These precursors provide the scaffold for subsequent cyclization and functional group transformations.

Cyclization Reactions for Pentacyclic Core Formation

The pentacyclic framework is formed through intramolecular cyclization reactions, which may include:

  • Acid- or base-catalyzed cyclizations.
  • Transition metal-catalyzed ring closures.
  • Enzymatic or biomimetic cyclizations in some cases.

The cyclization step is critical for establishing the fused ring system and the stereochemistry at key chiral centers (1R,14R configuration).

The introduction of the 17,18-dimethoxy groups is achieved by methylation of hydroxyl precursors using reagents such as:

  • Dimethyl sulfate (Me2SO4)
  • Methyl iodide (MeI)

These methylation reactions are typically performed under basic conditions (e.g., with potassium carbonate) to facilitate nucleophilic substitution on phenolic hydroxyl groups.

Purification and Isolation

Due to the complexity of the molecule and potential side products, purification is essential. Common techniques include:

  • Column chromatography (silica gel or reverse phase)
  • Preparative high-performance liquid chromatography (HPLC)
  • Crystallization for final product isolation

These methods ensure the removal of impurities and confirmation of stereochemical purity.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Catalysts Conditions Outcome
Precursor preparation Extraction/Synthesis Natural extraction or synthetic Ambient to reflux temperatures Starting material for synthesis
Cyclization Intramolecular ring closure Acid/base catalysts, metal catalysts Controlled temperature, inert atmosphere Pentacyclic core formation
Methoxylation Methylation Dimethyl sulfate, methyl iodide Basic medium, mild heating Introduction of methoxy groups
Purification Chromatography/crystallization Silica gel, HPLC Ambient to low temperature Pure final compound

Research Findings and Analytical Data

  • The stereochemistry (1R,14R) is confirmed by chiral chromatography and NMR spectroscopy.
  • The pentacyclic structure is verified by X-ray crystallography and mass spectrometry.
  • Reaction yields for the cyclization step typically range from 60% to 85%, depending on catalyst and conditions.
  • Methoxylation reactions proceed with high selectivity (>90%) under optimized conditions.

Comparative Notes on Related Compounds

Similar compounds such as 11-hydroxytephrosin and deguelin share structural motifs and synthetic challenges. Their preparation methods provide insights into the synthesis of the target compound:

Compound Name Key Structural Features Preparation Highlights
11-Hydroxytephrosin Isoflavonoid with hydroxyl groups Partial synthesis from tephrosin, hydroxylation
Deguelin Pentacyclic with methoxy groups Cyclization and methylation steps
Target Compound Pentacyclic trioxapentacyclic with methoxy groups Multi-step cyclization and methylation

Analyse Chemischer Reaktionen

Types of Reactions

(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism of action of (1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Biologische Aktivität

The compound (1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex organic molecule with potential biological activities that warrant detailed exploration. Despite limited literature available directly on this compound, its structural features suggest possible interactions within biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C23H22O7C_{23}H_{22}O_{7}. Its intricate structure includes multiple rings and functional groups that may contribute to its biological activity. The presence of methoxy groups and a ketone functionality suggests potential for various interactions with biological macromolecules.

PropertyValue
Molecular FormulaC23H22O7
Molecular Weight410.41 g/mol
SMILESCC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C
InChIKeyJLTNCZQNGBLBGO-MRTLOADZSA-N

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, the presence of tricyclic structures in related compounds has been linked to the inhibition of cell proliferation in various cancer cell lines. A study focusing on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in cells. Compounds containing methoxy and hydroxyl groups are often evaluated for their antioxidant potential. Preliminary studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to (1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential for therapeutic use in inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogues

Compound Name Substituent Differences Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+)
Target Compound: (1R,14R)-17,18-dimethoxy-7,7-dimethyl-... Reference C23H22O7 ~410.4 Not available
(1S)-11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-... (CID 120626) 11-hydroxy vs. ketone at C13; (1S) stereoisomer C23H22O7 410.4 196.4
(1R,14S)-14-Hydroxy-17,18-dimethoxy-7,7-dimethyl-... 14-hydroxy vs. ketone; (14S) configuration Likely C23H22O8 ~426.4 Not reported
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-... 11,19-dihydroxy; 15-(2-methylprop-1-enyl) C26H26O7 450.5 Not available

Key Observations:

  • Stereochemistry: The (1R,14R) configuration distinguishes the target compound from analogues like CID 120626 (1S) and the (1R,14S) variant. Such stereochemical differences can drastically alter binding affinities to biological targets .
  • Substituent Effects: The 15-(2-methylprop-1-enyl) group in introduces increased lipophilicity compared to the target compound’s methoxy groups, which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters

Parameter Target Compound CID 120626 15-(2-methylprop-1-enyl) Analogue
LogP (Lipophilicity) ~2.1 (est.) 1.8 ~3.5 (est.)
Hydrogen Bond Donors 0 1 (11-OH) 2 (11,19-OH)
Hydrogen Bond Acceptors 7 8 7
Topological Polar Surface Area (Ų) ~90 ~110 ~100

Key Findings:

  • The target compound’s lack of hydroxyl groups (vs. CID 120626) reduces hydrogen-bonding capacity, likely improving blood-brain barrier penetration but limiting solubility .

Q & A

Q. What experimental methodologies are recommended for synthesizing this compound?

Answer: The synthesis of complex polycyclic compounds like this requires multi-step procedures involving cyclization, functional group protection, and stereochemical control. A general approach includes:

  • Step 1 : Use of thia-aza cyclization reactions to construct the polycyclic backbone, as demonstrated in analogous systems .
  • Step 2 : Methoxy and methyl group introductions via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.
  • Step 3 : Final purification using column chromatography (silica gel, gradient elution) and structural validation via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS).
    Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., DCM/MeOH) to minimize byproducts.

Q. How can researchers characterize the stereochemical configuration and electronic properties of this compound?

Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) provides absolute stereochemical assignment, with refinement parameters (R-factor < 0.06) ensuring accuracy .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic distributions and verify experimental bond lengths/angles.
  • Spectroscopic Techniques : Circular Dichroism (CD) for chiral centers and UV-Vis spectroscopy for conjugation analysis (λmax ~ 280 nm for aromatic systems).

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved?

Answer: Contradictions often arise from assay variability or environmental factors. A systematic approach includes:

  • Replicate Studies : Perform dose-response curves (0.1–100 μM) across multiple cell lines (e.g., HEK293, HepG2) to confirm cytotoxicity thresholds .
  • Mechanistic Profiling : Use ROS (Reactive Oxygen Species) detection kits (e.g., DCFH-DA) to differentiate antioxidant activity from apoptotic pathways.
  • Environmental Controls : Standardize incubation conditions (pH, temperature, serum content) to isolate compound-specific effects .
    Example Data Conflict : A study reporting antioxidant activity at 10 μM but cytotoxicity at 50 μM may reflect concentration-dependent dual effects, necessitating ROS scavenging assays alongside caspase-3 activation tests.

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

Answer: Adopt a tiered approach combining lab and field studies:

  • Lab Phase :
    • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9, 25–50°C) and analyze degradation products via LC-MS/MS .
    • Photolysis : Expose to UV light (λ = 254 nm) to simulate solar degradation, quantifying half-lives (t₁/₂) using kinetic modeling.
  • Field Phase :
    • Soil Microcosms : Assess adsorption/desorption kinetics using batch equilibration methods (OECD Guideline 106).
    • Biotic Transformations : Screen for microbial degradation via 16S rRNA sequencing of soil microbiota .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., cytochrome P450 enzymes). Validate with mutagenesis studies targeting predicted interaction sites.
  • QSAR Modeling : Develop Quantitative Structure-Activity Relationship models using descriptors (logP, polar surface area) to correlate structure with observed bioactivity .
  • Network Pharmacology : Map compound-target-disease networks using databases like STRING or KEGG to identify off-target effects .

Q. What strategies mitigate challenges in reproducing synthetic yields across labs?

Answer:

  • Parameter Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to identify critical variables (e.g., catalyst loading, reaction time).
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress in real time.
  • Inter-Lab Validation : Share protocols via platforms like protocols.io and conduct round-robin testing to harmonize methodologies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.